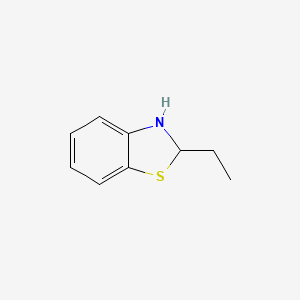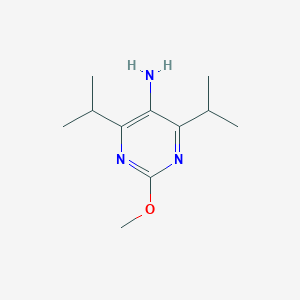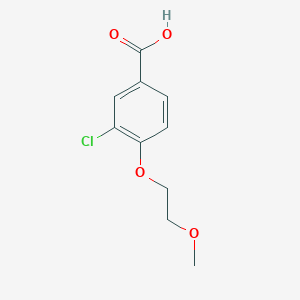
3-Chloro-4-(2-methoxyethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyethoxy)-3-chlorobenzoic acid is an organic compound with the molecular formula C10H11ClO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxyethoxy group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-3-chlorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzoic acid.
Etherification: The 3-chlorobenzoic acid undergoes etherification with 2-methoxyethanol in the presence of a suitable catalyst, such as sulfuric acid, to form 4-(2-Methoxyethoxy)-3-chlorobenzoic acid.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Methoxyethoxy)-3-chlorobenzoic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxyethoxy)-3-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(2-Methoxyethoxy)-3-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyethoxy)-3-chlorobenzoic acid involves its interaction with specific molecular targets. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological molecules. The chlorine atom can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyethanol: A related compound used as a solvent and in the synthesis of other chemicals.
3-Chlorobenzoic acid: The starting material for the synthesis of 4-(2-Methoxyethoxy)-3-chlorobenzoic acid.
4-Methoxybenzoic acid: Another benzoic acid derivative with different substituents.
Uniqueness
4-(2-Methoxyethoxy)-3-chlorobenzoic acid is unique due to the presence of both a methoxyethoxy group and a chlorine atom on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H11ClO4 |
|---|---|
Peso molecular |
230.64 g/mol |
Nombre IUPAC |
3-chloro-4-(2-methoxyethoxy)benzoic acid |
InChI |
InChI=1S/C10H11ClO4/c1-14-4-5-15-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) |
Clave InChI |
CXQOKXSPXJGMBU-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C=C(C=C1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


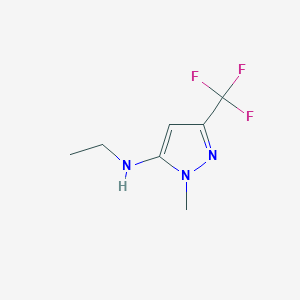
![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13967278.png)
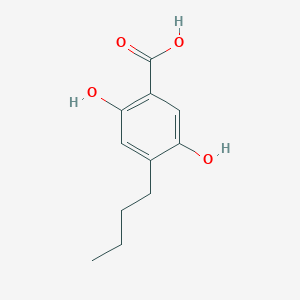
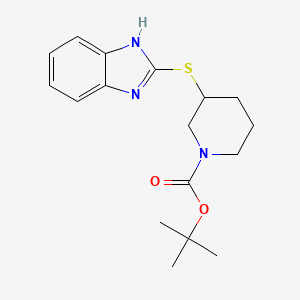

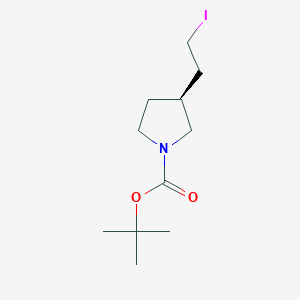

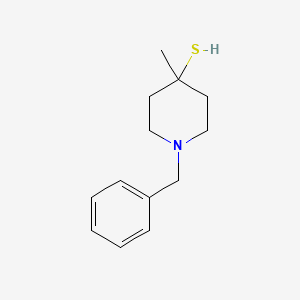
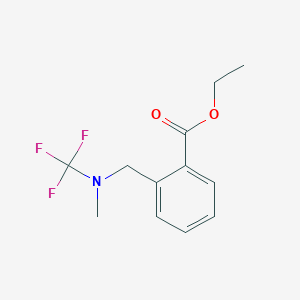
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)

